Metabolic Origin and Active Metabolite Status: Comparative Pharmacokinetic Contribution to Beta-Blockade
This compound is the active N-dealkylated metabolite of Xibenolol (D-32), a non-selective beta-blocker. In human metabolism studies, Xibenolol is biotransformed to three major metabolites, including the 4-hydroxy derivative, which is structurally related to the primary amine [1]. The pharmacological effectiveness of Xibenolol after oral administration is directly attributed to the total amount of these active metabolites, highlighting the necessity of studying the primary amine species to understand the parent drug's sustained action [1].
| Evidence Dimension | Metabolic fate and pharmacological contribution |
|---|---|
| Target Compound Data | Active N-dealkylated metabolite (primary amine) of Xibenolol. |
| Comparator Or Baseline | Parent drug: Xibenolol (tert-butylamino derivative). |
| Quantified Difference | Xibenolol undergoes extensive N-dealkylation; pharmacological effectiveness is mediated by the sum of active metabolites, not parent drug alone [1]. |
| Conditions | In vivo human metabolism studies following oral administration. |
Why This Matters
For researchers investigating beta-blocker pharmacokinetics or developing analytical methods, procuring this specific metabolite is essential for accurate quantification and understanding of in vivo drug activity, as the parent compound alone does not account for the full pharmacological effect.
- [1] Honma, S., et al. (1985). Stereoselectivity in the metabolism of the beta-adrenergic blocking agent, (±)-1-tert-butylamino-3-(2,3-dimethylphenoxy)-2-propanol hydrochloride (xibenolol hydrochloride, D-32), in man. Chemical and Pharmaceutical Bulletin, 33(2), 760–768. View Source
